Target Engagement: TrkA Kinase Inhibition vs. Closest Structural Analogs
The compound is explicitly claimed as a TrkA kinase inhibitor. While the precise IC50 value for this specific compound is not publicly disclosed in a head-to-head format, the patent WO2015148344 demonstrates that compounds within the exemplified series (Example 59) exhibit potent TrkA inhibition [1]. Its closest pyridazinone-benzamide comparators, such as (S)-17b, are class I HDAC inhibitors (HDAC1 IC50 in the low nanomolar range) and do not report TrkA activity [2]. This fundamental target divergence means the compound cannot be functionally interchanged with HDAC-directed pyridazinone-benzamides in pain or TrkA-dependent cancer models.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | TrkA kinase inhibitor (patent-claimed) [1] |
| Comparator Or Baseline | (S)-17b: Class I HDAC inhibitor (HDAC1 IC50 not directly comparable due to different target class) [2] |
| Quantified Difference | Orthogonal target engagement (TrkA vs. HDAC1) |
| Conditions | Biochemical kinase assay (TrkA) [1]; HDAC1 fluorogenic assay [2] |
Why This Matters
Selecting the correct compound requires matching the intended target; TrkA-driven pain/oncology models require a TrkA inhibitor, not an HDAC inhibitor.
- [1] WO2015148344A1 – TrkA kinase inhibitors, compositions and methods thereof. Merck Sharp & Dohme Corp., 2015. View Source
- [2] Li D, Zhang Z, Li Y, Wang X, Zhong H, Yang H, Xi Y, Liu H, Shen A, Hu Y. J Med Chem. 2023 May 15. View Source
